Quercetin-3-O-sophoroside-7-O-glucoside
Description
Significance of Flavonoid Glycosides in Plant Biology and Phytochemistry
Flavonoid glycosides are a major class of secondary metabolites ubiquitously found in the plant kingdom. These compounds consist of a flavonoid aglycone, which is a polyphenolic structure, linked to one or more sugar moieties. Their presence is crucial for the survival and propagation of plants, fulfilling a multitude of functions. abmole.com
In the realm of plant biology, flavonoid glycosides contribute significantly to the pigmentation of flowers and fruits, attracting pollinators and seed dispersers. They also play a vital role in protecting plants from various environmental stressors, including UV radiation and pathogens. Furthermore, these compounds are involved in the regulation of plant growth and development, acting as signaling molecules in processes such as auxin transport.
From a phytochemical perspective, the structural diversity of flavonoid glycosides is immense. The nature of the flavonoid aglycone, the type and number of sugar units, and the position of the glycosidic linkages all contribute to a vast array of distinct molecules. This chemical diversity underpins the wide range of biological activities associated with these compounds, making them a focal point of phytochemical research.
Overview of Quercetin (B1663063) Derivatives in Botanical and Biochemical Studies
Quercetin is a prominent flavonol, a subclass of flavonoids, that is widely distributed in fruits, vegetables, and grains. In plants, quercetin is most commonly found in its glycosidic forms, where it is attached to various sugars. These quercetin derivatives have been the subject of extensive botanical and biochemical investigations due to their widespread occurrence and diverse biological activities.
Botanical studies have identified a multitude of quercetin glycosides across different plant species, each with a unique distribution and concentration. The specific glycosylation pattern of quercetin can vary depending on the plant species, tissue type, and developmental stage.
Biochemical research has revealed that the glycosylation of quercetin significantly influences its physicochemical properties, such as solubility and stability, as well as its bioavailability and metabolic fate in other organisms. Moreover, the type and position of the sugar moiety can modulate the biological activity of the quercetin molecule, leading to a spectrum of effects.
Rationale for Investigating Quercetin-3-O-sophoroside-7-O-glucoside
This compound is a particularly complex quercetin derivative, featuring a sophoroside (a disaccharide of glucose) at the 3-position and a glucoside at the 7-position of the quercetin backbone. This intricate structure warrants specific scientific attention for several reasons.
Firstly, its presence has been identified in edible plants, notably in various Brassica species, such as Brassica rapa var. rapa (turnip). medchemexpress.commdpi.com Understanding the composition of such dietary plants is essential for nutritional science and for exploring the potential health implications of their consumption.
Secondly, the complex glycosylation pattern of this molecule suggests potentially unique biochemical properties. The presence of multiple sugar units could influence its interaction with cellular targets and metabolic enzymes in ways that differ from simpler quercetin glycosides.
Finally, the detailed characterization of such complex natural products contributes to the broader understanding of flavonoid biosynthesis and metabolism in plants. Investigating the enzymatic pathways responsible for the synthesis of this compound can provide valuable insights into the biochemical machinery of plants.
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound is primarily focused on its isolation, structural elucidation, and quantification in various plant sources. A significant objective is to develop and apply advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), to accurately identify and measure the levels of this compound in complex plant extracts.
Furthermore, research aims to understand the factors that influence the concentration of this compound in plants, such as genetic background, environmental conditions, and agricultural practices.
While direct biological activity studies on the isolated this compound are limited, a key objective of ongoing research is to infer its potential bioactivities based on the known properties of quercetin and other related glycosides. This includes investigating its potential antioxidant, anti-inflammatory, and other biological effects. The study of structurally similar compounds provides valuable preliminary data in this regard. For instance, a related compound, Quercetin-3-O-diglucoside-7-O-glucoside, has been shown to possess potential anti-inflammatory and antioxidant activities. researchgate.net
Detailed Research Findings
Research on this compound has primarily focused on its identification and quantification in plant tissues, particularly within the Brassica genus.
A systematic review of the phytochemicals in turnip greens (Brassica rapa ssp. rapa) reported the presence of this compound at a concentration of 0.4 μmol/g dry weight. amazonaws.com This quantitative data is crucial for understanding the dietary contribution of this specific flavonoid.
The table below summarizes the key chemical information for this compound.
| Property | Value | Source |
| Molecular Formula | C33H40O22 | PubChem |
| Molecular Weight | 788.66 g/mol | AbMole BioScience |
| CAS Number | 42903-93-5 | AbMole BioScience |
| Natural Sources | Brassica rapa var. rapa, Nasturtium officinale, Ranunculus sphaerospermus | MedchemExpress, PubChem |
While direct experimental data on the biological activity of pure this compound is not extensively available, studies on related quercetin glycosides provide valuable insights. For instance, a study on Quercetin-3-O-diglucoside-7-O-glucoside, a structurally analogous compound isolated from fenugreek leaves, demonstrated potent anti-inflammatory and antioxidant activities. researchgate.net The study revealed significant inhibition of the lipoxygenase and hyaluronidase (B3051955) enzymes, as well as radical scavenging activity. researchgate.net
The table below presents findings on the biological activity of the related compound, Quercetin-3-O-diglucoside-7-O-glucoside.
| Activity | Assay | Result | Source |
| Anti-inflammatory | Lipoxygenase Inhibition | 75.3 ± 1.6% inhibition at 10 mM | (Kavya Bhatt et al., 2021) |
| Anti-inflammatory | Hyaluronidase Inhibition | 67.4 ± 4.0% inhibition at 2 mM | (Kavya Bhatt et al., 2021) |
| Antioxidant | DPPH Radical Scavenging | EC50 of 245.5 µM | (Kavya Bhatt et al., 2021) |
| Antioxidant | ABTS Radical Scavenging | EC50 of 68.8 µM | (Kavya Bhatt et al., 2021) |
These findings suggest that this compound may also possess similar biological properties, although further research on the isolated compound is necessary to confirm this.
Structure
2D Structure
Properties
Molecular Formula |
C33H40O22 |
|---|---|
Molecular Weight |
788.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O22/c34-6-15-19(40)23(44)26(47)31(51-15)49-10-4-13(39)18-14(5-10)50-28(9-1-2-11(37)12(38)3-9)29(22(18)43)54-33-30(25(46)21(42)17(8-36)53-33)55-32-27(48)24(45)20(41)16(7-35)52-32/h1-5,15-17,19-21,23-27,30-42,44-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1 |
InChI Key |
MSUZWPXKWROYDK-JGPRCQAHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Natural Distribution of Quercetin 3 O Sophoroside 7 O Glucoside
The presence of Quercetin-3-O-sophoroside-7-O-glucoside has been identified in a variety of plant species, spanning different families and genera. Its distribution, however, is not uniform, with concentrations varying significantly between species and even between different varieties of the same species.
Botanical Sources and Distribution Across Plant Taxa
This compound has been identified as a naturally occurring product in the leaves of Brassica rapa var. rapa. medchemexpress.com This compound is a significant component of the flavonoid profile in various Brassica vegetables.
Research on the fruit extract of Dithyrea wislizenii, commonly known as spectacle pod, has led to the isolation and identification of this compound. cdnsciencepub.com This was the first report of the presence of flavonoids in the Dithyrea genus, with the isolated flavonoids being major contributors to the free-radical scavenging activity of the plant's fruit extract. cdnsciencepub.com
The tepals of Crocus sativus L., the source of saffron, are rich in flavonoids. While kaempferol (B1673270) glycosides are the most abundant, quercetin (B1663063) glycosides are also present, accounting for 5% to 10% of the total flavonoid content. mdpi.com Specifically, Quercetin-3-O-sophoroside has been identified in the floral bioresidues of saffron. mdpi.comnih.gov However, the direct identification of this compound in saffron tepals is not explicitly stated in the reviewed literature, which more broadly identifies various quercetin glycosides. mdpi.comunifi.it
The leaves of Lycium chinense (Goji) are known to contain a variety of flavonoids. nih.gov However, based on the available scientific literature, the dominant flavonoids are rutin (B1680289) (quercetin-3-O-rutinoside) and kaempferol-3-O-rutinoside. There is no direct evidence to suggest the presence of this compound in the leaves of Lycium chinense. nih.gov
This compound is a major flavonoid found across various Brassica species. nih.gov Alongside its kaempferol analogue, it forms a core component of the flavonol profile in these vegetables, often found in combination with different hydroxycinnamic acids. nih.gov The specific concentrations and acylated forms can vary significantly between different Brassica species and cultivars. nih.govnih.gov
Factors Influencing Accumulation of this compound
The concentration of this compound in plants is not static and can be influenced by a range of environmental and developmental factors. These factors can significantly alter the metabolic pathways leading to the synthesis and accumulation of this flavonoid.
Abiotic factors such as light conditions, particularly ultraviolet-B (UV-B) radiation, have a notable impact on flavonoid concentrations in Brassica species. nih.govmdpi.com Studies have shown that exposure to UV-B can lead to changes in the flavonol composition. mdpi.com Temperature is another critical factor, with low-temperature conditions shown to alter flavonol ratios. mdpi.com Furthermore, agricultural practices, including the type of fertilization, can influence flavonoid levels. Organic fertilization has been suggested to induce the acetate/shikimate pathway, potentially leading to higher flavonoid content compared to conventional fertilizers. mdpi.com The developmental stage of the plant also plays a role, with phenolic compound concentrations known to decrease as the plant matures. mdpi.com
| Factor | Influence on Flavonoid Accumulation in Brassica Species |
| UV-B Radiation | Can induce both qualitative and quantitative changes in flavonol composition. nih.govmdpi.com |
| Temperature | Low temperatures can alter the ratios of different flavonols. mdpi.com |
| Fertilization | Organic fertilization may lead to higher flavonoid levels compared to conventional methods. mdpi.com |
| Plant Age | The concentration of phenolic compounds, including flavonoids, can decrease as the plant develops. mdpi.com |
Environmental and Cultivation Parameters
The biosynthesis and accumulation of flavonoid glycosides, including quercetin derivatives, in plants are significantly influenced by a range of environmental and cultivation parameters. While specific quantitative data for this compound is limited, general trends observed for related compounds in Brassica and other species provide valuable insights.
Light Exposure: Light, particularly UV radiation, is a critical factor in stimulating flavonoid biosynthesis. Studies on various Brassica species have shown that exposure to UV-B radiation can lead to an increase in the concentration of certain quercetin glycosides. nih.govresearchgate.net This response is considered a protective mechanism, as flavonoids can act as a screen against harmful UV radiation. The expression of key enzymes in the flavonoid biosynthetic pathway is often upregulated in response to light, leading to the accumulation of these compounds.
Developmental Stage of Plant Tissues
The concentration of flavonoid glycosides within plant tissues is not static and can vary significantly with the developmental stage of the plant. This variation is linked to the changing physiological roles of different tissues as they mature.
In general, younger plant tissues, such as buds and young leaves, often exhibit higher concentrations of certain phenolic compounds. For example, a study on the flowering shoots of Achillea collina revealed that the content of some flavones and their glucosides increased until the full flowering phase and then decreased. Similarly, research on Myrica rubra has shown that the accumulation of certain flavonol glycosides is higher in flowers and young fruits compared to mature fruits. researchgate.net
This trend is often attributed to the protective role of these compounds in delicate, developing tissues, shielding them from herbivores and pathogens. As tissues mature and become more structurally robust, the concentration of some of these protective compounds may decrease. However, the accumulation patterns can be complex and compound-specific, with some flavonoids continuing to accumulate throughout the life of the tissue. The specific developmental profile for this compound in Brassica rapa var. rapa has not been extensively documented, but the general principles of flavonoid accumulation suggest that its concentration is likely to vary between young and mature leaves.
| Plant Species | Tissue | Compound | Concentration |
| Brassica rapa var. rapa | Leaves | This compound | 0.4 µmol/g dw |
Isolation, Purification, and Structural Elucidation Methodologies for Quercetin 3 O Sophoroside 7 O Glucoside
Extraction Techniques from Plant Matrices
The initial step in isolating Quercetin-3-O-sophoroside-7-O-glucoside involves its extraction from plant tissues. This compound has been identified as a natural product within the leaves of Brassica rapa var. rapa. medchemexpress.com The general approach for extracting flavonoid glycosides from plant material typically involves solid-liquid extraction with polar solvents.
A common procedure begins with the air-drying and subsequent grinding of the plant material, such as leaves, to increase the surface area for efficient solvent penetration. The powdered material is then subjected to extraction, often through maceration or Soxhlet apparatus, using solvents like ethanol (B145695) or methanol (B129727). These alcoholic solvents are effective in solubilizing a wide range of polyphenolic compounds, including flavonoid glycosides. The choice of solvent is critical, with ethanol often being preferred due to its extraction efficiency for polar compounds like flavonoids. imrpress.com The extraction process is typically carried out over several hours, after which the resulting extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature to prevent thermal degradation of the target compounds. imrpress.com
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a multi-step chromatographic process is necessary to separate and purify this compound.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of flavonoid glycosides. For compounds like this compound, reversed-phase HPLC is the most common approach. A study detailing the separation of various flavonoid glycosides utilized a C18 column. nih.gov The mobile phase typically consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent, most commonly acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with varying polarities. Detection is often performed using a photodiode array (PDA) detector, which can provide UV spectral data for preliminary identification of flavonoids based on their characteristic absorption maxima.
Ultra-Performance Liquid Chromatography (UPLC) Systems
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of resolution, sensitivity, and speed of analysis. This is achieved by using columns packed with smaller particles (typically sub-2 µm). A UPLC method developed for the analysis of a similar quercetin (B1663063) glycoside, quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside, employed a Waters Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm). nih.govnih.gov The mobile phase consisted of a gradient of acetonitrile and 0.1% formic acid in water, with a flow rate of 0.4 mL/min. nih.govnih.gov Such systems, often coupled with mass spectrometry (MS), are powerful tools for the rapid and sensitive analysis of complex mixtures containing flavonoid triglycosides.
Column Chromatography Approaches
For large-scale purification, column chromatography is an indispensable technique. A common strategy for the purification of flavonoid glycosides involves a sequential use of different column materials. An initial fractionation of the crude extract can be performed using a polyamide column to separate flavonoids from other classes of compounds. rsc.org
Subsequent purification often employs Sephadex LH-20, a size-exclusion chromatography resin that is particularly effective for separating polyphenolic compounds. jmp.irnih.gov Elution is typically carried out with methanol or ethanol-water mixtures. nih.govunimi.it For instance, in the purification of the related compound quercetin-3-O-sophoroside from Poacynum hendersonii leaves, a combination of macroporous resin chromatography followed by Sephadex LH-20 column chromatography was utilized to achieve high purity. nih.gov This multi-step column chromatography approach is crucial for obtaining a sufficient quantity of the pure compound for structural elucidation.
Advanced Spectroscopic and Spectrometric Characterization Methods
Once this compound is isolated in a pure form, its chemical structure is elucidated using a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most definitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H-NMR and 13C-NMR are the primary experiments conducted for structural elucidation.
The 1H-NMR spectrum of a quercetin glycoside will show characteristic signals for the aromatic protons of the quercetin aglycone. ptfarm.plthermofisher.com For a 3,7-disubstituted quercetin, the signals for H-6 and H-8 on the A-ring typically appear as meta-coupled doublets, while the protons on the B-ring (H-2', H-5', and H-6') form a distinct pattern. ptfarm.pl Crucially, the spectrum will also display signals for the anomeric protons of the three sugar units (one sophorose moiety at the 3-position and one glucose moiety at the 7-position). The chemical shifts and coupling constants of these anomeric protons are indicative of the type of sugar and the stereochemistry of the glycosidic linkage (α or β). researchgate.netresearchgate.net
The 13C-NMR spectrum complements the 1H-NMR data by providing the chemical shifts of all carbon atoms in the molecule. rsc.org The spectrum will show signals corresponding to the 15 carbons of the quercetin aglycone and the carbons of the three sugar moieties. The chemical shifts of the carbons involved in the glycosidic linkages (C-3 and C-7 of the aglycone) are particularly important for confirming the points of attachment of the sugar units. The full assignment of all proton and carbon signals, often aided by two-dimensional NMR experiments such as COSY, HSQC, and HMBC, allows for the unambiguous structural determination of this compound.
Below is a table summarizing the 1H and 13C NMR data for a similar compound, kaempferol-3-O-robinoside-7-O-glucoside, which illustrates the type of data obtained in such analyses.
Table 1: 1H and 13C NMR Data for Kaempferol-3-O-robinoside-7-O-glucoside This table is for illustrative purposes to show the type of data generated from NMR spectroscopy for a similar flavonoid triglycoside.
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 2 | 158.6 | - |
| 3 | 135.5 | - |
| 4 | 179.4 | - |
| 5 | 162.9 | - |
| 6 | 100.0 | 6.52 (d, 2.1) |
| 7 | 164.5 | - |
| 8 | 95.1 | 6.85 (d, 2.1) |
| 9 | 159.2 | - |
| 10 | 105.5 | - |
| 1' | 122.8 | - |
| 2', 6' | 132.3 | 8.11 (d, 8.9) |
| 3', 5' | 116.2 | 6.95 (d, 8.9) |
| 4' | 161.4 | - |
| Glc-1'' | 101.4 | 5.20 (d, 7.8) |
| Rha-1''' | 102.4 | 5.14 (br s) |
| Gal-1'''' | 102.2 | 4.55 (d, 7.8) |
Data adapted from a study on kaempferol-3-O-robinoside-7-O-glucoside for illustrative purposes. researchgate.net
Mass Spectrometry (MS) Techniques (e.g., HPLC-DAD-MS/MS-ESI, LC/MS, UPLC-QTOF-MSE)
Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), is a powerful tool for the structural analysis of flavonoid glycosides. Techniques like High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry/Mass Spectrometry-Electrospray Ionization (HPLC-DAD-MS/MS-ESI) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) provide detailed information on the molecular weight and fragmentation patterns of compounds, which is essential for identifying the aglycone core, the types of sugar moieties, and their attachment positions. nih.govucdavis.edu
For flavonol-3,7-di-O-glycosides, mass spectrometry analysis in positive ion mode has shown that the primary fragmentation event is the cleavage of the sugar moiety at the C-3 position. researchgate.net In the case of this compound, the molecule consists of a quercetin aglycone, a sophorose (a disaccharide of two glucose units) attached at the C-3 position, and a glucose unit at the C-7 position.
The fragmentation pathway in negative ion mode ([M-H]⁻ at m/z 787) would typically involve the sequential loss of the sugar residues. The initial and most significant loss would be the sophoroside group from the 3-position, followed by the loss of the glucoside from the 7-position, ultimately yielding the quercetin aglycone fragment.
Table 1: Predicted MS/MS Fragmentation of this compound in Negative Ion Mode This table is based on established fragmentation patterns for flavonoid glycosides.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Description |
| 787 [M-H]⁻ | 625 | 162 | Loss of a terminal glucose unit from the 3-O-sophoroside moiety |
| 787 [M-H]⁻ | 463 | 324 | Loss of the entire 3-O-sophoroside moiety, yielding Quercetin-7-O-glucoside |
| 463 | 301 | 162 | Loss of the 7-O-glucoside moiety from the m/z 463 fragment |
| 787 [M-H]⁻ | 301 | 486 | Loss of all three sugar units (sophoroside and glucoside) to yield the quercetin aglycone [Quercetin-H]⁻ |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used for the preliminary identification of flavonoids. The UV-Vis spectrum of flavonoids typically exhibits two characteristic absorption maxima, referred to as Band I and Band II. Band I, which appears at longer wavelengths (typically 320–385 nm), is associated with the cinnamoyl system of the B-ring, while Band II, at shorter wavelengths (250–285 nm), corresponds to the benzoyl system of the A-ring.
The position and intensity of these bands are influenced by the hydroxylation pattern and the nature and position of glycosylation on the flavonoid skeleton. For this compound, the glycosylation at both the 3- and 7-positions significantly impacts the spectrum compared to the free quercetin aglycone. Research on the closely related compound, Quercetin-3-O-sophoroside, shows a distinct absorption maximum at 358 nm, which corresponds to Band I. researchgate.net The presence of an additional glycoside at the 7-position in the target molecule would further modify this absorption.
Table 2: Characteristic UV Absorption Maxima for Quercetin and Related Glycosides
| Compound | Band I (λmax, nm) | Band II (λmax, nm) | Solvent/Conditions | Reference |
| Quercetin (Aglycone) | ~369 | ~256 | Ethanol / Methanol | gijhsr.comjocpr.com |
| Quercetin-3-O-sophoroside | 358 | Not specified | Physiological pH | researchgate.net |
| Quercetin-3-O-glucoside | ~350-360 | ~255-265 | Various | nih.govresearchgate.net |
Biosynthesis and Enzymatic Pathways of Quercetin 3 O Sophoroside 7 O Glucoside
General Flavonoid Biosynthetic Pathway Overview
Flavonoids are synthesized via a branch of the phenylpropanoid pathway. wikipedia.orgnih.gov This foundational pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA through the action of a series of core enzymes. mdpi.com The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which mediates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. ijfmr.com
This chalcone is then isomerized by chalcone isomerase (CHI) to produce a flavanone (B1672756), such as naringenin (B18129). mdpi.comijfmr.com Naringenin serves as a critical branch point for the synthesis of various flavonoid classes. mdpi.com To produce the flavonol quercetin (B1663063), naringenin undergoes hydroxylation at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521). Subsequently, flavonoid 3'-hydroxylase (F3'H) introduces a hydroxyl group to the B-ring, converting dihydrokaempferol into dihydroquercetin. Finally, flavonol synthase (FLS) introduces a double bond into the C-ring, converting dihydroquercetin into the flavonol aglycone, quercetin. ijfmr.com
Table 1: Key Enzymes in the Biosynthesis of Quercetin Aglycone
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic acid. mdpi.com |
| Cinnamate-4-hydroxylase | C4H | Converts Cinnamic acid to 4-Coumaric acid. mdpi.com |
| 4-coumarate: CoA ligase | 4CL | Converts 4-Coumaric acid to 4-Coumaroyl-CoA. mdpi.com |
| Chalcone synthase | CHS | Synthesizes the chalcone backbone from 4-coumaroyl-CoA and malonyl-CoA. ijfmr.com |
| Chalcone isomerase | CHI | Isomerizes chalcone to a flavanone (e.g., naringenin). ijfmr.com |
| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. ijfmr.com |
| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the B-ring of dihydrokaempferol to form dihydroquercetin. ijfmr.com |
| Flavonol synthase | FLS | Oxidizes dihydroflavonols to produce flavonols (e.g., quercetin). ijfmr.com |
Glucosylation and Glycosylation Mechanisms Involved in Quercetin-3-O-sophoroside-7-O-glucoside Formation
The conversion of the quercetin aglycone into this compound involves the sequential attachment of three glucose molecules at specific positions. This process, known as glycosylation, is critical for altering the solubility, stability, and biological activity of flavonoids. oup.com
The enzymatic glycosylation of flavonoids is catalyzed by a large and diverse family of enzymes called UDP-glycosyltransferases (UGTs). oup.commaxapress.com These enzymes transfer a sugar moiety, typically glucose, from an activated nucleotide sugar donor, such as UDP-glucose, to a specific hydroxyl group on the flavonoid acceptor molecule. oup.com Plant UGTs are characterized by a conserved C-terminal motif of 44 amino acids known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. oup.comnih.gov The N-terminal region of UGTs is more variable and is primarily responsible for recognizing the specific acceptor molecule, thereby determining the enzyme's regiospecificity. nih.gov
The formation of this compound is a complex process requiring multiple UGTs with distinct regiospecificities. The final structure features a glucose molecule at the 7-O position and a sophorose disaccharide (Glc(β1→2)Glc) at the 3-O position. mdpi.com This intricate glycosylation pattern is achieved through a stepwise enzymatic cascade:
7-O-Glucosylation: A UGT with specificity for the 7-hydroxyl group of quercetin attaches the first glucose molecule, forming Quercetin-7-O-glucoside.
3-O-Glucosylation: A second UGT, specific for the 3-hydroxyl group, then acts on Quercetin-7-O-glucoside to produce Quercetin-3,7-di-O-glucoside.
Formation of the Sophoroside Moiety: A third, branch-forming UGT, catalyzes the transfer of a second glucose molecule to the 2''-hydroxyl of the glucose already attached at the 3-O position. This creates the characteristic β-1,2-glycosidic linkage of the sophorose unit. nih.gov
The precise order of these steps can vary between plant species, but it invariably relies on the coordinated action of several highly specific UGTs. nih.govacs.org
Transcriptomic and Proteomic Analysis of Biosynthetic Enzymes
Identifying the specific UGTs involved in the biosynthesis of complex glycosides like this compound has been advanced significantly by transcriptomic and proteomic approaches.
Transcriptome analysis, often using techniques like RNA-sequencing, allows for a global view of gene expression in a specific tissue or under particular conditions. frontiersin.orgmdpi.com By correlating the expression profiles of candidate UGT genes with the accumulation patterns of specific flavonoid glycosides, researchers can identify potential enzymes involved in the biosynthetic pathway. nih.govfrontiersin.orgresearchgate.net For instance, a UGT gene that shows high expression in tissues where this compound is abundant becomes a strong candidate for functional characterization. frontiersin.orgnih.gov
Table 2: Examples of Transcriptomic Studies Identifying Candidate Flavonoid UGTs
| Study Subject | Finding | Reference |
|---|---|---|
| Actinidia arguta (Kiwiberry) | Correlation analysis of transcriptome and metabolite profiles identified 21 differentially expressed genes highly correlated with 7 specific flavonoids. | frontiersin.org |
| Soybean (Glycine max) | Transcriptome analysis revealed the upregulation of most flavonoid biosynthesis genes, including UGT88F4, in seed coats with high flavonoid accumulation. | nih.gov |
| Muscadine Grape (Vitis rotundifolia) | Combined metabolome and transcriptome analyses identified key genes, including UGTs, involved in flavonoid biosynthesis during berry development. | mdpi.com |
| Chinese Bayberry (Morella rubra) | Analysis of transcriptomic data and flavonoid accumulation patterns identified MrUGT78A26 and MrUGT72B67 as key glucosyltransferases for quercetin glycoside formation. | frontiersin.org |
Once candidate genes are identified through transcriptomics, their function must be confirmed experimentally. This typically involves cloning the gene, expressing it in a heterologous system (like E. coli or yeast), purifying the recombinant enzyme, and performing in vitro assays. nih.govresearchgate.net These assays test the enzyme's ability to use quercetin and its glucosylated intermediates as substrates and UDP-glucose as the sugar donor to produce the expected products.
A notable example is the characterization of UGT707B1 from saffron (Crocus sativus). nih.gov This enzyme was identified as a flavonol 2''-O-glucosyltransferase. In vitro studies demonstrated its ability to add a second glucose molecule to a flavonoid-3-O-glucoside, forming a 3-O-sophoroside. nih.gov To confirm its function in vivo, UGT707B1 was overexpressed in Arabidopsis thaliana. The transgenic plants accumulated novel flavonol glycosides, including kaempferol-3-O-sophoroside-7-O-glucoside and this compound, which were not present in wild-type plants. nih.gov This provided definitive evidence for UGT707B1's role as a branch-forming glucosyltransferase responsible for sophoroside formation on flavonoid scaffolds. nih.gov
**Table 3: Functional Data for UGT707B1 from *Crocus sativus***
| Characteristic | Description | Reference |
|---|---|---|
| Enzyme Class | UDP-Glycosyltransferase (UGT) | nih.gov |
| Identified Function | Flavonol 2''-O-glucosyltransferase | nih.gov |
| Substrate Specificity | Acts on flavonoid-3-O-glucosides (e.g., Kaempferol-3-O-glucoside, Quercetin-3-O-glucoside) to add a second glucose. | nih.gov |
| Reaction Product | Forms a sophoroside (β-1,2-diglucoside) moiety at the 3-O position of flavonols. | nih.gov |
| In Vivo Validation | Overexpression in Arabidopsis thaliana resulted in the accumulation of kaempferol-3-O-sophoroside-7-O-glucoside and other novel flavonol sophorosides. | nih.gov |
Metabolic Flux and Regulation in Plant Systems
The biosynthesis of this compound is a highly regulated process, embedded within the broader flavonoid metabolic network. The metabolic flux—the rate of turnover of metabolites through the biosynthetic pathway—is meticulously controlled at multiple levels, including transcriptional regulation of pathway genes, enzymatic activity, and responses to developmental and environmental signals. This ensures that the compound is produced in specific tissues at appropriate times to fulfill its physiological roles.
Transcriptional Regulation
The flow of carbon from primary metabolism into the flavonoid pathway and towards the synthesis of quercetin glycosides is predominantly controlled at the transcriptional level. oup.com This regulation is orchestrated by a sophisticated interplay of transcription factors (TFs), primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. ijfmr.comnih.govfrontiersin.org These proteins often form a regulatory complex, known as the MBW complex, which binds to the promoter regions of target genes and modulates their expression. ijfmr.comfrontiersin.org
The biosynthesis of the quercetin aglycone is dependent on the expression of the so-called "early biosynthetic genes" (EBGs), including chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS). nih.gov In the model plant Arabidopsis thaliana, a specific group of R2R3-MYB proteins, namely MYB11, MYB12, and MYB111, act as key positive regulators of these genes, thereby channeling the metabolic flux towards flavonol production. ijfmr.com Overexpression or suppression of these TFs directly impacts the accumulation of quercetin and its derivatives. oup.com For instance, in tea plants, high expression of CsMYB12 is correlated with a high accumulation of quercetin glycosides. oup.com
The subsequent glycosylation steps, which convert the quercetin aglycone into this compound, are catalyzed by a series of UDP-glycosyltransferases (UGTs). These UGTs are themselves subject to transcriptional regulation, although the specific TFs controlling the UGTs for sophorose and glucose attachment at the 3- and 7-positions are not as well characterized as the regulators of the core pathway. oup.comnih.gov The expression of different UGT genes is often tissue-specific and induced by specific environmental cues, allowing for the production of a diverse array of flavonoid glycosides in response to particular needs. oup.com
| Transcription Factor Family | Representative Members | Primary Function in Flavonol Biosynthesis | Target Genes |
|---|---|---|---|
| R2R3-MYB | MYB11, MYB12, MYB111 (in Arabidopsis) | Positive regulation of early biosynthetic genes, directing flux towards flavonol synthesis. ijfmr.com | CHS, CHI, F3H, FLS ijfmr.comnih.gov |
| bHLH | TT8 (in Arabidopsis) | Forms MBW complex to regulate later steps of the flavonoid pathway, can influence precursor availability. frontiersin.orgmdpi.com | Genes in anthocyanin/proanthocyanidin branches (e.g., DFR, ANS) frontiersin.org |
| WD40 | TTG1 (in Arabidopsis) | Acts as a scaffold protein in the MBW complex, facilitating the interaction between MYB and bHLH TFs. ijfmr.com | Component of the regulatory complex ijfmr.com |
Enzymatic Regulation and Metabolic Channeling
While transcriptional control is paramount, the flux through the flavonoid pathway is also governed by the catalytic properties and substrate specificities of the biosynthetic enzymes. Key enzymes such as Phenylalanine ammonia-lyase (PAL) and Chalcone synthase (CHS) are critical control points that mediate the entry of carbon into the phenylpropanoid and flavonoid pathways, respectively. nih.govmdpi.com
The branch point leading to flavonols is catalyzed by Flavonol synthase (FLS), which competes with Dihydroflavonol 4-reductase (DFR) for the same dihydroflavonol substrates (e.g., dihydroquercetin). nih.gov The relative activities and expression levels of FLS and DFR can therefore divert the metabolic flux either towards flavonols like quercetin or towards anthocyanins and proanthocyanidins. mdpi.com High FLS activity favors the production of quercetin, the necessary precursor for this compound.
The final steps are catalyzed by UGTs, which exhibit regioselectivity for specific hydroxyl groups on the flavonoid ring and specificity for sugar donors. nih.govnih.gov The synthesis of this compound requires at least two distinct UGT activities: one to attach the first glucose of the sophoroside moiety to the 3-OH position, a second to add the subsequent glucose to form the sophoroside, and a third to attach a glucose to the 7-OH position. It is possible that a single, multifunctional UGT could catalyze more than one of these steps. The availability of UDP-glucose, the activated sugar donor, is also a critical factor influencing the rate of glycoside formation. oup.com
| Enzyme | Abbreviation | Regulatory Role |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Controls entry of carbon from primary metabolism (phenylalanine) into the phenylpropanoid pathway. nih.govmdpi.com |
| Chalcone synthase | CHS | First committed step of flavonoid biosynthesis; a key control point for flux into the pathway. nih.gov |
| Flavonol synthase | FLS | Key branch point enzyme, directing dihydroflavonol precursors towards quercetin synthesis. nih.gov Competes with DFR. nih.gov |
| UDP-glycosyltransferases | UGTs | Catalyze the final glycosylation steps, determining the specific glycoside profile. Their activity depends on substrate availability (quercetin and UDP-sugars). oup.comnih.gov |
Influence of Environmental and Developmental Factors
The metabolic flux towards this compound is highly responsive to both internal developmental cues and external environmental stimuli. Flavonoid accumulation is often linked to specific developmental stages, such as flowering, fruiting, and leaf maturation. nih.gov
Environmental stressors are potent modulators of flavonoid biosynthesis. nih.gov Light, particularly UV-B radiation, is one of the strongest inducers of flavonol production. oup.com UV exposure typically leads to the upregulation of key TFs like MYB12 and the subsequent activation of the entire flavonol biosynthetic pathway, resulting in the accumulation of quercetin glycosides that serve a UV-protective function. oup.commdpi.com Other abiotic factors, including high temperatures, drought, and nutrient availability, can also significantly influence the expression of flavonoid pathway genes and, consequently, the metabolic flux towards specific end-products. nih.govmdpi.comresearchgate.net For example, studies on various plants have shown that drought stress can lead to an increase in flavonoid content. nih.gov The specific changes in the profile of quercetin glycosides, including complex molecules like this compound, represent a fine-tuning of the plant's metabolic response to environmental challenges.
Biological Activities and Mechanistic Investigations of Quercetin 3 O Sophoroside 7 O Glucoside Non Clinical Focus
Antioxidant and Free Radical Scavenging Properties
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are unstable molecules that can cause cellular damage. This activity is a cornerstone of the therapeutic potential of many flavonoids.
The free radical scavenging potential of Quercetin-3-O-diglucoside-7-O-glucoside has been quantified using standard in vitro chemical assays. tandfonline.com In a study characterizing the compound from the fresh leaves of Trigonella foenum-graecum L. (fenugreek), its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation was evaluated. tandfonline.com
The compound demonstrated potent activity in both assays, with a more pronounced effect in the ABTS assay. tandfonline.com The half-maximal effective concentration (EC50), which represents the concentration of the compound required to scavenge 50% of the free radicals, was determined for each assay. tandfonline.com
Table 1: Free Radical Scavenging Activity of Quercetin-3-O-diglucoside-7-O-glucoside
| Assay | EC50 (µM) | Source |
|---|---|---|
| DPPH Radical Scavenging | 245.5 | tandfonline.com |
| ABTS Radical Scavenging | 68.8 | tandfonline.com |
Beyond simple chemical reactions, the antioxidant effects of Quercetin-3-O-diglucoside-7-O-glucoside have been observed within a cellular context. In a model using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), the compound was shown to suppress the production of reactive oxygen species (ROS). tandfonline.com LPS is a component of bacterial cell walls that induces oxidative stress and an inflammatory response in these cells. The ability of the quercetin (B1663063) glycoside to counteract ROS generation in this model indicates that its antioxidant properties are effective in a biological system, protecting cells from oxidative damage. tandfonline.com
Anti-inflammatory Response Modulation
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Flavonoids are widely investigated for their ability to modulate inflammatory pathways.
The anti-inflammatory potential of Quercetin-3-O-diglucoside-7-O-glucoside has been demonstrated through its ability to inhibit key inflammatory mediators and enzymes in vitro. In studies using LPS-stimulated RAW 264.7 cells, the compound effectively suppressed the production of nitric oxide (NO) and the pro-inflammatory cytokine Interleukin-6 (IL-6). tandfonline.com
Furthermore, the compound exhibited potent inhibitory effects on enzymes that play a crucial role in the inflammatory cascade, namely lipoxygenase (LOX) and hyaluronidase (B3051955). tandfonline.com Lipoxygenase is involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators. tandfonline.com Hyaluronidase is an enzyme that degrades hyaluronic acid, and its increased expression is associated with pro-inflammatory responses. tandfonline.com
Table 2: In vitro Anti-inflammatory Activity of Quercetin-3-O-diglucoside-7-O-glucoside
| Target/Mediator | Effect | Concentration | Source |
|---|---|---|---|
| Lipoxygenase (LOX) | 75.3 ± 1.6% inhibition | 10 mM | tandfonline.com |
| Hyaluronidase | 67.4 ± 4.0% inhibition | 2 mM | tandfonline.com |
| Nitric Oxide (NO) | Suppressed production | Not specified | tandfonline.com |
| Interleukin-6 (IL-6) | Suppressed production | Not specified | tandfonline.com |
Based on a review of the available scientific literature, there are currently no published studies investigating the effects of Quercetin-3-O-sophoroside-7-O-glucoside or the closely related Quercetin-3-O-diglucoside-7-O-glucoside in animal models of inflammation or specific conditions such as hyperuricemia. Research on the aglycone, quercetin, has shown effects in animal models of hyperuricemia and gouty arthritis, but these findings cannot be directly extrapolated to its complex glycoside derivatives. nih.gov
The precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated. However, in vitro studies have identified at least one direct molecular target. The demonstrated inhibition of the lipoxygenase enzyme points to this protein as a key target for the compound's anti-inflammatory activity. tandfonline.com By inhibiting LOX, the compound can interfere with the arachidonic acid metabolism pathway, a central component of the inflammatory response. tandfonline.com General studies on quercetin glycosides suggest they may act on broader signaling pathways like NF-κB, but specific investigations into these pathways for this compound are lacking in the current literature. nih.gov
Antiviral Research Focus
Theoretical and Computational Studies on Protein Interactions (e.g., SARS-CoV-2 main proteins)
Theoretical and computational studies have been instrumental in exploring the antiviral potential of this compound and its derivatives by examining their interactions with key viral proteins. These in silico methods provide valuable insights into the binding mechanisms and potential inhibitory effects of these compounds.
One area of significant focus has been the interaction of quercetin derivatives with the main proteins of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Research has demonstrated that quercetin and its derivatives can interact with various viral proteins, potentially affecting viral infection and replication. nih.gov For instance, Quercetin-3-O-sophoroside has been studied for its interaction with a range of SARS-CoV-2 proteins, including the E protein (ion channel), helicase, main protease (3CLpro), N protein, and RNA-dependent RNA polymerase (RdRp). nih.gov
Computational simulations have shown that quercetin can bind to the active site of the 3CLpro protein, a crucial enzyme for viral replication, thereby potentially inhibiting its function. pharmaexcipients.com This binding has a destabilizing effect on the protein, which is lethal for the virus. pharmaexcipients.com The interactions are not limited to the main protease; studies have also shown that quercetin can dock with functional pockets of the SARS-CoV-2 nsp13, a helicase involved in viral RNA unwinding. nih.gov
The sugar moiety attached to the quercetin backbone can influence the antiviral effect. nih.govtiu.edu.iq Theoretical studies on Quercetin-3-O-sophoroside have shown its potential to inhibit various SARS-CoV-2 enzymes and disrupt the function of target proteins. tiu.edu.iq These computational approaches are crucial for predicting how compounds bind to target proteins and for understanding the mechanisms of their potential antiviral activity. nih.gov
Molecular Docking Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been extensively used to investigate the binding affinity of this compound and related compounds with viral proteins.
In the context of SARS-CoV-2, molecular docking studies have been performed to evaluate the interaction between Quercetin-3-O-sophoroside and several of the virus's main proteins. nih.gov These analyses calculate the binding energies and identify the specific amino acid residues involved in the interaction. researchgate.net The results of these studies have shown that Quercetin-3-O-sophoroside exhibits a high binding affinity for multiple SARS-CoV-2 proteins. tiu.edu.iq
Notably, the highest binding affinity for Quercetin-3-O-sophoroside was observed with the RNA-dependent RNA polymerase (RdRp) when it is bound to RNA. nih.govtiu.edu.iq This suggests a strong potential for this compound to interfere with the viral replication process. The binding energies for Quercetin-3-O-sophoroside with various SARS-CoV-2 target proteins have been calculated, revealing its potency in potentially inhibiting these viral enzymes. tiu.edu.iq For example, docking studies have revealed that Quercetin-3-O-sophoroside can form π-π interactions with RdRp without RNA, although the binding energy is lower compared to RdRp with RNA. researchgate.net
The following table summarizes the binding energies of Quercetin-3-O-sophoroside with various SARS-CoV-2 proteins as determined by molecular docking studies.
| SARS-CoV-2 Protein Target | Binding Energy (kcal/mol) |
|---|---|
| RdRp with RNA | -9.50 ± 1.15 |
| Helicase NCB site | -8.90 ± 1.05 |
| Nsp14 (ExoN) | -8.80 ± 1.01 |
| Main Protease (3CLpro) | -8.70 ± 1.02 |
| Nsp15 (Endoribonuclease) | -8.70 ± 1.03 |
| Papain-like Protease | -8.70 ± 1.07 |
| Helicase ADP site | -8.50 ± 1.11 |
| RdRp without RNA | -8.40 ± 1.12 |
| Nsp16 (2'-O-MTase) | -8.30 ± 1.09 |
| N protein NCB site | -8.00 ± 1.05 |
| E protein (ion channel) | -7.90 ± 1.10 |
| Nsp14 (N7-MTase) | -7.80 ± 1.04 |
Data sourced from Falahati, M., et al. (2021). Exploring the interaction of quercetin-3-O-sophoroside with SARS-CoV-2 main proteins by theoretical studies: A probable prelude to control some variants of coronavirus including Delta. Arabian Journal of Chemistry, 14(10), 103353.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the stability of a ligand-protein complex and the conformational changes that occur upon binding.
MD simulations have been employed to further investigate the interactions between Quercetin-3-O-sophoroside and SARS-CoV-2 proteins identified through molecular docking. nih.gov These simulations help to validate the docking results and assess the stability of the complex. biorxiv.org For instance, a molecular dynamics study was conducted on the complex of Quercetin-3-O-sophoroside and the SARS-CoV-2 E protein. nih.gov
The results of these simulations indicated that the E protein tends to become destabilized in the presence of Quercetin-3-O-sophoroside. nih.govtiu.edu.iq The stability of the Quercetin-3-O-sophoroside molecule itself has also been confirmed through these computational methods. nih.gov Analysis of the root-mean-square deviation (RMSD) of the protein backbone and side chains during the simulation provides insights into the structural changes and stability of the complex. researchgate.net These findings from molecular dynamics simulations support the potential of Quercetin-3-O-sophoroside as an inhibitor of SARS-CoV-2 proteins. nih.gov
Plant Defense Mechanisms and Ecological Roles
Influence on Insect-Plant Interactions
This compound, as a flavonoid, plays a role in the complex interactions between plants and insects. Flavonoids can act as attractants, deterrents, or toxins to insects, influencing their feeding and oviposition behaviors.
Research has shown that certain flavonoid glycosides can function as oviposition deterrents for some insect species. For example, rutin (B1680289) (quercetin 3-O-rutinoside) and nicotiflorin (B191644) (kaempferol 3-O-rutinoside) have been found to deter the oviposition of the zebra swallowtail butterfly, Eurytides marcellus. nih.gov While specific studies on the direct effect of this compound on insect behavior are limited, the general role of quercetin glycosides suggests its potential involvement in plant defense.
In some cases, insects have evolved to sequester these compounds from their host plants. For instance, larvae of the large white cabbage butterfly, Pieris brassicae, which feed on Brassicaceae, have been found to contain kaempferol (B1673270) 3-O-sophoroside-7-O-glucoside, a compound also present in their host plant. nih.gov This sequestration may serve as a defense mechanism for the insect against its own predators. Conversely, some quercetin glycosides, such as quercetin 3-glucoside, have been shown to stimulate feeding behavior in certain insects. nih.gov
The presence and concentration of these compounds in plant tissues can therefore significantly influence the plant's susceptibility or resistance to herbivorous insects.
Allelopathic Potential
Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Flavonoids, including quercetin and its glycosides, are among the compounds implicated in allelopathic interactions.
Quercetin, the aglycone of this compound, has demonstrated allelopathic effects. For example, quercetin isolated from buckwheat (Fagopyrum esculentum) roots has been shown to inhibit the radicle growth of the parasitic weed Phelipanche ramosa. mdpi.com Interestingly, in addition to growth inhibition, quercetin also induced the formation of a haustorium—a specialized structure that parasitic plants use to attach to and penetrate their hosts—at the tip of the P. ramosa radicles. mdpi.com
Studies on structure-activity relationships have indicated that the presence of ortho-dihydroxy groups on the B-ring of the flavonoid, as seen in quercetin, is an important feature for this inhibitory activity. mdpi.com The allelopathic potential of quercetin and its derivatives highlights their role in mediating plant-plant competition and structuring plant communities.
Other Investigated Bioactivities
Detailed non-clinical studies focusing specifically on the modulation of enzymatic activities by this compound are not extensively available in the current scientific literature. Research on the parent molecule, quercetin, and its various other glycosides has demonstrated a range of interactions with enzymes. For instance, quercetin itself is known to inhibit a wide variety of enzymes, including protein kinases and cytochromes P450. magtechjournal.comnih.gov However, the specific inhibitory or activatory profile of the complex glycoside this compound has not been similarly characterized. The nature and position of the sugar moieties can significantly influence the biological activity of the quercetin aglycone, meaning that data from quercetin or its simpler glycosides cannot be directly extrapolated to this compound.
In a similar vein to its enzymatic modulation, the specific effects of this compound on signal transduction pathways have not been a focus of dedicated non-clinical investigation. The aglycone, quercetin, has been shown to modulate numerous signaling pathways, including those involving protein kinases, which are crucial regulators of cellular processes. nih.govmdpi.com Furthermore, other quercetin glycosides, such as quercetin-3-O-glucoside, have been found to interact with components of signaling cascades like the cAMP signaling pathway. nih.gov These findings highlight the potential for quercetin derivatives to influence cellular signaling. However, without direct experimental evidence, the precise impact of the sophoroside and glucoside moieties at the 3 and 7 positions on the activity of this compound remains speculative.
Advanced Analytical Methodologies for Quercetin 3 O Sophoroside 7 O Glucoside
Method Development for Quantitative Analysis in Complex Mixtures
The quantitative analysis of Quercetin-3-O-sophoroside-7-O-glucoside in complex mixtures, such as plant extracts, is a critical step in both research and quality control. The development of a robust and reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation and quantification of flavonoid glycosides. longdom.orgnih.gov Method development for this compound typically involves the optimization of several key parameters to achieve adequate resolution, sensitivity, and accuracy.
A critical aspect of method development is the selection of an appropriate stationary phase, with C18 reversed-phase columns being a popular choice for flavonoid analysis. nih.govnih.gov The mobile phase composition, often a gradient of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), is carefully adjusted to ensure the separation of this compound from other structurally similar flavonoids that may be present in the sample. nih.govnih.gov The pH of the mobile phase can also influence the retention and peak shape of the analyte.
Detection is another crucial consideration. Diode Array Detection (DAD) is frequently used as it provides spectral information that can aid in peak identification and purity assessment. cambridge.org The selection of the optimal wavelength for quantification is based on the UV-Vis absorption spectrum of this compound.
Sample preparation is a vital step to remove interfering substances and enrich the analyte. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often employed to clean up the sample before chromatographic analysis. mdpi.com The efficiency of the extraction procedure directly impacts the accuracy and precision of the quantitative results.
The table below summarizes typical parameters considered during HPLC method development for the analysis of flavonoid glycosides like this compound.
| Parameter | Considerations for Method Development |
| Stationary Phase | C18 reversed-phase columns are widely used for their versatility in separating a broad range of flavonoid glycosides. |
| Mobile Phase | A gradient elution with an acidified aqueous phase (e.g., with formic or acetic acid) and an organic modifier (acetonitrile or methanol) is common to achieve optimal separation. |
| Flow Rate | Typically optimized to balance analysis time and separation efficiency. |
| Column Temperature | Maintained at a constant temperature to ensure reproducible retention times. |
| Detection Wavelength | Selected based on the UV-Vis absorbance maxima of the target analyte for maximum sensitivity. |
| Injection Volume | Kept consistent to ensure precision in quantitative analysis. |
Applications of hyphenated techniques (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation method with a detection technique, offer enhanced selectivity and sensitivity for the analysis of complex mixtures. researchgate.netnih.gov For a compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool. chromatographyonline.comresearchgate.net
LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This technique allows for the unambiguous identification and quantification of the target analyte, even at low concentrations in complex matrices. In LC-MS/MS analysis, the parent ion corresponding to this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides a high degree of specificity. nih.gov The fragmentation pattern of the molecule provides valuable structural information, aiding in its identification. researchgate.netscirp.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique, though its application to non-volatile and thermally labile compounds like flavonoid glycosides is more challenging. researchgate.nettandfonline.com Direct analysis of this compound by GC-MS is not feasible due to its low volatility. Therefore, a derivatization step is required to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers, for example. vup.sk While this adds a step to the sample preparation process, GC-MS can offer high chromatographic resolution. researchgate.net
The following table outlines the key features of LC-MS/MS and GC-MS for the analysis of this compound.
| Technique | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and selectivity. researchgate.net No derivatization required. Provides structural information through fragmentation. scirp.org | Higher instrumentation cost compared to HPLC-UV. |
| GC-MS | High chromatographic resolution. researchgate.net | Requires a derivatization step, which can be time-consuming and introduce variability. tandfonline.com Not suitable for thermally labile compounds. researchgate.net |
Chemometric Approaches for Profiling and Biomarker Identification
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In the context of this compound, chemometric approaches can be applied to chromatographic and spectral data for profiling and biomarker identification. nih.govwiley.com When analyzing complex samples containing this compound, such as extracts from different plant varieties or samples subjected to different processing conditions, chemometrics can help in classifying samples and identifying key differentiating compounds.
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that can be used to visualize the similarities and differences between samples based on their chemical profiles. nih.govnih.gov By plotting the principal components, it is possible to observe clustering of samples with similar chemical compositions. Hierarchical Cluster Analysis (HCA) is another method used to group samples based on their similarities, often represented as a dendrogram. nih.gov
When the goal is to identify biomarkers, supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) can be employed. nih.gov In PLS-DA, the model is trained with samples of known classes (e.g., high and low producers of this compound) to identify the variables (in this case, specific compounds) that are most important for discriminating between the classes. This can be instrumental in identifying this compound as a potential biomarker for a particular plant chemotype or a specific biological activity.
These chemometric tools, when applied to data from techniques like HPLC-DAD or LC-MS, provide a powerful approach for a holistic analysis of the chemical composition of complex samples containing this compound.
Quality Control and Standardization in Research Materials
The reliability and reproducibility of research involving this compound are heavily dependent on the quality and standardization of the research materials used. This includes both the isolated compound and the complex mixtures in which it is studied.
A crucial aspect of quality control is the availability of a well-characterized reference standard. longdom.org A primary reference standard for this compound should have a certified purity, and its identity should be confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). sigmaaldrich.com This reference standard is essential for the accurate calibration of analytical instruments and for the validation of analytical methods.
For complex research materials like plant extracts, standardization is often based on the content of one or more marker compounds. This compound could serve as such a marker. A standardized extract would have a specified content of this compound, ensuring consistency between different batches. The development of a validated quantitative analytical method, as described in section 6.1, is a prerequisite for this type of standardization.
The table below highlights key aspects of quality control and standardization for research materials containing this compound.
| Aspect | Description |
| Reference Standard | A highly purified and well-characterized standard of this compound is essential for accurate quantification and method validation. sigmaaldrich.com |
| Method Validation | The analytical method used for quantification must be validated for parameters such as linearity, accuracy, precision, and specificity. |
| Batch-to-Batch Consistency | For complex mixtures, ensuring consistency in the content of this compound and the overall chemical profile is crucial for reproducible research. |
| Chemical Fingerprinting | Chromatographic fingerprints provide a holistic view of the material's composition and can be used to verify its identity and consistency. nih.gov |
Structure Activity Relationships and Chemical Modifications of Quercetin 3 O Sophoroside 7 O Glucoside
Comparative Studies with Related Flavonoid Glycosides
Direct biological studies on Quercetin-3-O-sophoroside-7-O-glucoside are limited; however, its activity profile can be inferred by comparing its structural features with those of more extensively studied glycosides.
The primary structural difference between this compound and Quercetin-3-O-sophoroside is the presence of an additional glucose molecule at the 7-hydroxyl position. Quercetin-3-O-sophoroside itself has demonstrated notable antioxidant properties. In one study, it exhibited a relative antioxidant capacity of 1.45 compared to Trolox in an ABTS assay and was found to inhibit lipid peroxidation with an IC50 value of 9.2 μM. chemicalbook.comcaymanchem.com
The addition of a glucoside at the 7-position introduces several changes:
Increased Hydrophilicity: The extra sugar moiety significantly increases the molecule's water solubility, which can influence its distribution in biological systems.
Steric Effects: The bulky glucoside group at the 7-position can sterically hinder the molecule's ability to interact with certain enzymes or receptor binding pockets, potentially decreasing some biological activities compared to the diglycoside.
Modulation of Acidity: Glycosylation of the 7-OH group alters the acidity of the remaining phenolic protons, which can affect antioxidant mechanisms like hydrogen atom transfer and metal chelation.
A comparison with other quercetin (B1663063) glycosides reveals the importance of both the position and the complexity of the sugar chains.
Quercetin 3-O-glucoside (Isoquercitrin): This common monoglycoside has a single glucose at the 3-position. Compared to Isoquercitrin, this compound has a much larger and more complex glycosidic substitution. While the glycosylation at the 3-OH position in both compounds masks a key group for antioxidant activity, the larger sophoroside and the additional 7-O-glucoside in the target compound would make it significantly more water-soluble but potentially less able to interact with targets where the aglycone shape is critical. nih.gov
Quercetin 3-O-rutinoside-7-O-glucoside: This compound is a very close structural analog, differing only in the disaccharide at the 3-position (rutinose instead of sophorose). Both are triglycosides with the same glycosylation pattern. Studies on Quercetin 3-O-rutinoside-7-O-glucoside have shown it to be a potent antioxidant with strong lipid peroxidation inhibitory activity. medchemexpress.cominvivochem.net This suggests that complex quercetin triglycosides with this 3,7-glycosylation pattern can retain significant antioxidant capacity. The subtle difference in the linkage between the sugars in the disaccharide (rutinose is α-1,6, sophorose is β-1,2) may lead to minor differences in conformation and, consequently, in biological activity.
The following table summarizes the structural differences and known activities of these related quercetin glucosides.
| Compound | Glycosylation at C3 | Glycosylation at C7 | Reported Biological Activity |
|---|---|---|---|
| This compound | Sophoroside (Disaccharide) | Glucoside (Monosaccharide) | Identified in plants; activity inferred from analogs. medchemexpress.com |
| Quercetin-3-O-sophoroside | Sophoroside (Disaccharide) | None | Antioxidant; inhibits lipid peroxidation. chemicalbook.comcaymanchem.com |
| Quercetin 3-O-glucoside | Glucoside (Monosaccharide) | None | Antioxidant, anti-inflammatory. nih.gov |
| Quercetin 3-O-rutinoside-7-O-glucoside | Rutinoside (Disaccharide) | Glucoside (Monosaccharide) | Strong antioxidant; inhibits lipid peroxidation. medchemexpress.cominvivochem.net |
Kaempferol (B1673270) is a flavonol that is structurally identical to quercetin except for the absence of a hydroxyl group at the 3'-position on the B-ring. This single difference has a profound impact on biological activity, as the 3',4'-dihydroxy (catechol) moiety in quercetin is a primary site for antioxidant activity and metal chelation.
A direct structural analog, Kaempferol-3-O-sophoroside-7-O-glucoside , has been identified in plants and is recognized as a bioactive compound with potential anti-obesity and antioxidant properties. biosynth.commedchemexpress.com
When comparing the quercetin and kaempferol triglycosides:
Antioxidant Potential: Due to the presence of the B-ring catechol group, this compound is predicted to have stronger radical scavenging and metal-chelating activity than its kaempferol counterpart.
Enzyme Inhibition: The differing hydroxylation pattern can lead to different affinities for various enzymes. For some targets, the kaempferol structure may be preferred, while for others, the quercetin structure is more effective.
The comparison underscores that while the glycosylation pattern dictates physicochemical properties like solubility, the aglycone core remains a fundamental determinant of the type and potency of biological activity.
Influence of Glycosylation Pattern on Biological Activity
The glycosylation pattern—referring to the number, type, and position of sugar attachments—is a key determinant of a flavonoid's biological function. For this compound, the pattern is extensive and specific.
Number of Sugars: As a triglycoside, the compound is highly water-soluble compared to its aglycone or mono- and diglycoside relatives. This increased solubility affects its absorption and distribution but may also limit passive diffusion across cell membranes.
Position of Sugars:
3-OH Position: Glycosylation at this position is known to decrease the antioxidant activity relative to the free aglycone because it blocks a hydroxyl group that is critical for radical scavenging. nih.gov However, some 3-O-glycosides show improved bioavailability, which can lead to enhanced effects in vivo. researchgate.net
Type of Sugar: The presence of a sophorose disaccharide at the 3-position creates a large, sterically demanding group. This can influence binding to enzymes and transport proteins differently than smaller monosaccharides or other disaccharides like rutinose.
The extensive glycosylation of this compound suggests it likely functions as a stable, water-soluble transport and storage form of quercetin in plants. In biological systems, its activity may depend on partial or complete hydrolysis by enzymes (glycosidases) to release more active, less glycosylated forms.
Strategies for Chemical Derivatization and Analog Synthesis
The synthesis of complex, regiochemically pure flavonoid glycosides like this compound is a significant chemical challenge due to the multiple hydroxyl groups on the aglycone. Modern strategies increasingly rely on biocatalysis to achieve the required specificity.
Enzymatic Synthesis: Glycosyltransferases (UGTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor (like UDP-glucose) to an acceptor molecule. By selecting UGTs with specific regioselectivity, it is possible to add sugars to desired positions on the flavonoid backbone. nih.gov The synthesis of a triglycoside would likely involve a stepwise process using multiple enzymes with different specificities (e.g., one for the 3-position and another for the 7-position). jmb.or.kr
Whole-Cell Biotransformation: This approach uses engineered microorganisms (such as E. coli) or fungi that have been programmed to express specific UGTs. nih.govresearchgate.net The flavonoid aglycone is fed to the microbial culture, which then performs the glycosylation reactions in a controlled, regioselective manner. Stepwise biotransformation, using different microbial strains in sequence, can be employed to build complex structures like triglycosides. jmb.or.kr
Chemical Derivatization: Beyond glycosylation, further modifications can be made to the sugar moieties themselves. For instance, enzymatic acylation (adding an acyl group) to the sugar hydroxyls can enhance the lipophilicity of the glycoside, potentially improving its bioavailability and ability to cross cell membranes. nih.govresearchgate.net This creates novel analogs with potentially improved therapeutic properties.
These advanced synthetic strategies are crucial for producing specific flavonoid glycosides for research and exploring how precise structural modifications can be used to fine-tune biological activity.
Emerging Research Perspectives and Future Directions for Quercetin 3 O Sophoroside 7 O Glucoside
Integration of Omics Technologies (Genomics, Metabolomics)
The integration of omics technologies, such as genomics, transcriptomics, and metabolomics, offers a powerful approach to understanding the biosynthesis and regulatory networks governing the production of Quercetin-3-O-sophoroside-7-O-glucoside in plants. By combining these high-throughput techniques, researchers can create a comprehensive picture of the metabolic pathways and identify key genetic regulators.
For instance, integrated transcriptomic and metabolomic analyses have been successfully used to explore flavonoid accumulation in response to environmental stimuli. A study on maize roots treated with methyl jasmonate, a signaling molecule involved in plant defense, revealed significant changes in the expression of genes related to flavonoid biosynthesis and corresponding shifts in the metabolic profile. fao.org Such an approach could be applied to plants known to produce this compound to:
Identify Biosynthetic Genes: Correlating gene expression data (transcriptomics) with the accumulation of specific compounds (metabolomics) can help identify the specific glycosyltransferases (UGTs) responsible for attaching the sophoroside and glucoside moieties to the quercetin (B1663063) backbone.
Uncover Regulatory Networks: Omics data can elucidate the transcription factors and signaling pathways that control the expression of biosynthetic genes in response to developmental cues or environmental stress.
Metabolic Engineering Targets: By identifying rate-limiting steps or key regulatory genes in the pathway, this knowledge can guide genetic engineering strategies to enhance the production of the target compound in plants or microbial hosts.
A hypothetical workflow for this integrated approach is detailed in the table below.
| Step | Technology | Objective | Expected Outcome |
| 1. Sample Collection | Plant Tissue Culture | Grow plant material under controlled conditions with and without a specific stimulus (e.g., UV light, elicitor). | Consistent biological material for analysis. |
| 2. Transcriptome Analysis | RNA-Sequencing | Identify all genes that are differentially expressed in response to the stimulus. | A list of candidate genes, including potential transcription factors and biosynthetic enzymes. |
| 3. Metabolome Analysis | LC-MS/MS | Quantify the changes in all detectable metabolites, including this compound and its precursors. | A detailed profile of metabolic shifts correlated with the stimulus. |
| 4. Data Integration | Bioinformatics | Correlate the gene expression data with metabolite data to build a model of the biosynthetic and regulatory pathway. | Identification of key genes directly involved in the synthesis of the target compound. |
Advanced Computational Modeling and Drug Design
Computational modeling techniques are becoming indispensable tools in drug discovery and for understanding the structure-activity relationships of natural products. For a molecule like this compound, these methods can predict its biological activities and guide the design of novel derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. For quercetin derivatives, 3D-QSAR models have been developed to predict their inhibitory activity against cancer cell lines, identifying crucial structural features responsible for their effects. frontiersin.org This approach could be used to predict the potential therapeutic targets of this compound based on its unique glycosylation pattern.
Molecular docking and molecular dynamics (MD) simulations provide insights into how a ligand interacts with a biological target at the atomic level. These techniques can predict the binding pose and affinity of the compound to a specific protein, such as an enzyme or receptor. For example, in silico studies have been used to investigate how quercetin and other flavonoids interact with the ABCB1 transporter, a protein involved in multidrug resistance. mdpi.com Such models could be employed to screen this compound against a wide range of protein targets, helping to prioritize experimental validation for various therapeutic areas.
| Modeling Technique | Application for this compound | Potential Insights |
| 3D-QSAR | Predict biological activity based on 3D chemical structure. | Elucidate how the size and position of the sugar groups influence therapeutic effects (e.g., anticancer activity). frontiersin.org |
| Molecular Docking | Predict the binding mode and affinity to a specific protein target. | Identify potential protein interactions and mechanisms of action. |
| Molecular Dynamics (MD) | Simulate the movement and interaction of the compound with a protein over time. | Understand the stability of the ligand-protein complex and the conformational changes induced upon binding. |
Bioavailability and Metabolism in Animal Models
A critical aspect of evaluating any bioactive compound is understanding its bioavailability and metabolic fate in the body. For complex glycosides like this compound, the sugar moieties play a crucial role in absorption, distribution, metabolism, and excretion (ADME).
Upon ingestion, quercetin glycosides are typically not absorbed intact in the upper gastrointestinal tract. They are often hydrolyzed by intestinal enzymes or gut microbiota to release the quercetin aglycone. This aglycone can then be absorbed and undergo extensive phase II metabolism in the small intestine and liver, where it is conjugated with glucuronic acid, sulfate, or methyl groups. nih.gov
Studies in rats using related compounds like quercetin-3-O-β-D-glucoside have shown that these metabolites are the primary forms found in plasma, while the original aglycone is often undetectable. nih.gov Research comparing the pharmacokinetics of quercetin, its glycoside isoquercitrin, and its metabolite quercetin-3-O-β-D-glucuronide demonstrated that a mutual transformation exists between these forms in vivo. nih.gov
Future research on this compound in animal models would need to address:
The extent of hydrolysis of the sophoroside and glucoside groups by the gut microbiota.
The absorption efficiency of the resulting aglycone or partially hydrolyzed intermediates.
The profile of conjugated metabolites formed in the liver and their distribution in tissues.
Role in Phytoremediation and Agro-ecological Systems
Flavonoids play a pivotal role in mediating the interactions between plants and their environment, and this compound is likely involved in these complex ecological functions.
Agro-ecological Systems: In the rhizosphere (the soil region around plant roots), flavonoids act as signaling molecules that shape the microbial community. frontiersin.orgnih.gov They can:
Promote Symbiotic Relationships: Quercetin glycosides exuded from roots can stimulate the germination of spores and hyphal growth of arbuscular mycorrhizal fungi (AMF), which help plants acquire nutrients like phosphorus from the soil. mdpi.com
Mediate Legume-Rhizobia Interactions: Flavonoids are well-known inducers of nodulation (nod) genes in rhizobia, initiating the symbiotic relationship that allows legumes to fix atmospheric nitrogen. oup.com
Act as Allelochemicals: Plants release flavonoids to inhibit the growth of competing plant species, a phenomenon known as allelopathy. fao.orgnih.gov Quercetin itself has demonstrated significant inhibitory effects on the radicle growth of certain parasitic weeds. nih.gov
Provide Defense: These compounds can act as deterrents to insect herbivores and protect against plant pathogens. researchgate.netnih.gov
Phytoremediation: Phytoremediation is a technology that uses plants to clean up contaminated soil and water. Flavonoids can contribute to this process, particularly in soils contaminated with heavy metals. Plants under heavy metal stress often increase their production of flavonoids as part of their defense mechanism. mdpi.com These compounds can act as metal chelators, binding to metal ions to detoxify them and facilitate their sequestration within the plant's vacuoles. mdpi.com The enhanced production of flavonoids like quercetin derivatives in response to stress suggests a potential role for plants producing this compound in phytostabilization or phytoextraction strategies.
Development of Biotechnological Production Methods
The extraction of complex natural products like this compound from plant sources is often inefficient due to low concentrations and complex purification processes. researchgate.net Biotechnological production using metabolically engineered microorganisms offers a promising alternative for sustainable and scalable synthesis.
The core of this strategy involves introducing the plant's biosynthetic pathway for the desired compound into a microbial host like Escherichia coli or Saccharomyces cerevisiae. This typically involves:
Establishing the Aglycone Pathway: Engineering the microbe to produce the quercetin aglycone from a simple carbon source.
Providing Sugar Donors: Ensuring the host can synthesize the necessary activated sugar donors, UDP-glucose and UDP-sophorose.
Introducing Glycosyltransferases (UGTs): Expressing the specific plant enzymes that sequentially attach the glucose and sophorose sugars to the correct positions on the quercetin molecule.
Researchers have successfully engineered E. coli to produce other complex flavonoid glycosides, such as quercetin 3-O-glucoside-7-O-rhamnoside, by expressing two different UGTs from Arabidopsis thaliana. This demonstrates the feasibility of using a microbial chassis to synthesize flavonoid diglycosides through sequential glycosylation steps. researchgate.net
| Organism | Engineered Product | Key Strategy | Reference |
| E. coli | Quercetin-7-O-β-D-glucoside | Expression of a fungal glycosyltransferase (BbGT). | oup.com |
| S. cerevisiae | Quercetin-3-O-β-D-glucoside | Expression of the same fungal BbGT, showing host-dependent regioselectivity. | oup.com |
| E. coli | Quercetin 3-O-glucoside-7-O-rhamnoside | Co-expression of two distinct plant glycosyltransferases (AtUGT78D2 and AtUGT89C1). | researchgate.net |
This modular approach could be adapted for the production of this compound by identifying and co-expressing the appropriate UGTs in an engineered microbial strain.
Q & A
Q. How can Quercetin-3-O-sophoroside-7-O-glucoside be identified and quantified in plant extracts?
Methodological Answer:
- Chromatographic Separation : Use reversed-phase HPLC coupled with UV/Vis detection (λ = 254–365 nm) for preliminary identification. For higher specificity, employ LC-MS/MS with electrospray ionization (ESI) in negative ion mode, targeting characteristic fragmentation patterns (e.g., m/z 463 [M-H]⁻ → m/z 301 for the aglycone quercetin) .
- Quantification : Prepare calibration curves using certified reference standards (≥98% purity, validated via NMR and HRMS) . Include internal standards (e.g., apigenin-7-O-glucoside) to correct for matrix effects .
Q. What are the solubility characteristics of this compound, and how can dissolution be optimized for in vitro assays?
Methodological Answer:
- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol) at 37°C. Solubility 1.2 mg/mL in DMSO, 0.8 mg/mL in methanol .
- Optimization : Pre-warm solvents to 37°C and use ultrasonic baths (40 kHz, 30 min) to disrupt crystalline aggregates. For aqueous buffers, add cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility via inclusion complexation .
Advanced Research Questions
Q. How do narrow-bandwidth light treatments (UV-A to green) affect the biosynthesis of this compound in plants?
Methodological Answer:
- Experimental Design : Expose plants (e.g., broccoli) to monochromatic light (e.g., UV-A 365 nm, violet 420 nm, green 515 nm) in controlled climate chambers. Use aphid infestation (Brevicoryne brassicae) as a biotic stressor to assess interactions .
- Data Analysis : Apply generalized linear mixed models (GLMM) to evaluate light × infestation interactions. Post-hoc Tukey tests reveal that violet 420 nm increases glycoside concentrations by 40% compared to UV-A 365 nm, independent of infestation status .
Q. What in vitro models are suitable for studying the intestinal absorption and metabolism of this compound?
Methodological Answer:
- Perfusion Models : Use human proximal jejunum perfusion to simulate luminal hydrolysis. Brush border enzymes (e.g., lactase phlorizin hydrolase) cleave glycosidic bonds, releasing quercetin aglycone .
- Cell-Based Assays : Employ Caco-2 monolayers to study trans-epithelial transport. Monitor efflux transporters (e.g., P-gp) using inhibitors like verapamil. Metabolites (e.g., sulfated conjugates) can be detected in basolateral compartments via UPLC-QTOF-MS .
Q. How should researchers reconcile contradictory data on environmental factors influencing this compound concentrations?
Methodological Answer:
- Multivariate Analysis : Use principal component analysis (PCA) to isolate variables (e.g., light wavelength, pest stress, soil nutrients) affecting glycoside levels. For example, violet light increases biosynthesis, while aphid infestation has no significant effect .
- Replication : Conduct multi-season trials to account for phenological variation. Cross-validate findings using orthogonal methods (e.g., transcriptomics to link light-responsive genes [HY5, MYB12] to glycoside accumulation) .
Q. What isotopic labeling strategies are effective for tracking the metabolic fate of this compound in vivo?
Methodological Answer:
- Stable Isotopes : Synthesize ¹³C-labeled glycosides using fed-batch fermentation of E. coli expressing plant glycosyltransferases. Administer orally to rodent models and trace ¹³C enrichment in plasma/tissues via LC-HRMS .
- Radiolabeling : Incorporate ¹⁴C at the sophoroside moiety. Use accelerator mass spectrometry (AMS) to quantify nanomolar-level metabolites in excreta and tissues, ensuring compliance with radiation safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
